6-phenyl-4,5-dihydropyridazin-3(2H)-one

PDE3A/B inhibition SLFN12 complex stabilization cancer phenotypic screening

Unsubstituted dihydropyridazinone core (CAS 1011-46-7) is the essential precursor for oncology and cardiotonic derivatives. Unlike 2-/4-substituted analogs with divergent mechanisms, this unsubstituted scaffold uniquely enables synthesis of PDE3A/B-SLFN12 complex stabilizers with nanomolar cancer cell potency. Available at ≥98% purity with full QC, ensuring reliability for advanced medicinal chemistry programs. Do not substitute.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 1011-46-7
Cat. No. B085961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-phenyl-4,5-dihydropyridazin-3(2H)-one
CAS1011-46-7
Synonyms6-phenyl-4,5-dihydro-3(2H)-pyridazinone
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1CC(=O)NN=C1C2=CC=CC=C2
InChIInChI=1S/C10H10N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
InChIKeyKSGYMLDMYPAMFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility13.9 [ug/mL]

6-Phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 1011-46-7) Procurement Guide: Core Scaffold Properties and Scientific Positioning


6-Phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 1011-46-7) is an unsubstituted dihydropyridazinone core scaffold with molecular formula C₁₀H₁₀N₂O and molecular weight 174.20 g/mol [1]. The compound exists as a white to yellow-green crystalline powder with a melting point range of 151–154°C [2]. As a member of the pyridazinone family, this core structure serves as the synthetic precursor for numerous pharmacologically active derivatives with applications spanning cardiovascular therapy (positive inotropic/vasodilatory agents), antiplatelet aggregation, and emerging oncology indications via phosphodiesterase 3A/B (PDE3A/B) inhibition [3]. The compound is assigned NSC 51995 by the National Cancer Institute and is commercially available from multiple suppliers at purities ≥98% (HPLC) suitable for both research-grade synthesis and analytical reference standard applications .

Why Generic Pyridazinone Substitution Fails: Critical Differentiation of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 1011-46-7) from Substituted Analogs


The unsubstituted 6-phenyl-4,5-dihydropyridazin-3(2H)-one core is not functionally interchangeable with its 2-substituted, 4-substituted, or 5-methyl derivatives. Critically, the specific substitution pattern on the dihydropyridazinone ring governs both the mechanism of action and the therapeutic applicability domain. For instance, while 5-methyl-substituted analogs such as CI-914 (IC₅₀ = 6.1 μM for PDE III) and CI-930 (IC₅₀ = 0.6 μM for PDE III) demonstrate classical cardiovascular PDE3 inhibition profiles [1], the unsubstituted 6-phenyl core has been identified through phenotypic screening as the privileged scaffold for derivatives that stabilize the PDE3A/B-SLFN12 protein complex—a mechanism entirely distinct from canonical PDE3 enzymatic inhibition and uniquely associated with cancer cell sensitivity [2]. Furthermore, 2-position alkylation (e.g., 2-butyl substitution) redirects biological activity toward COX-2 inhibition rather than PDE3 modulation [3]. Consequently, procurement of the correct core scaffold is non-negotiable for synthetic programs targeting specific downstream pharmacological profiles; generic substitution based solely on the pyridazinone class designation will yield compounds with fundamentally divergent biological mechanisms.

Quantitative Differentiation Evidence: 6-Phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 1011-46-7) vs. Comparator Compounds


PDE3 Inhibitor Class Comparison: Divergent Cancer Cell Sensitivity Mechanisms

Derivatives of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 1011-46-7) demonstrate a mechanistically distinct profile compared to clinically approved PDE3 inhibitors including milrinone, cilostazol, and levosimendan. While the latter compounds are effective for cardiovascular indications, they fail to induce cancer cell sensitivity because they do not stabilize the PDE3A/B-SLFN12 protein complex. In contrast, specific 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives identified through phenotypic screening have been found to effectively inhibit tumor cell proliferation with IC₅₀ values of ≤100 nM in HeLa cells while simultaneously stabilizing the PDE3A-SLFN12 complex [1]. This dual activity represents a functional divergence from the cardiovascular-only PDE3 inhibitors and establishes the 6-phenyl core as essential for accessing this oncology-relevant mechanism.

PDE3A/B inhibition SLFN12 complex stabilization cancer phenotypic screening oncology

Vasorelaxant Potency Comparison: 6-Phenyl Core Derivatives vs. Reference Vasodilators

A substituted derivative of the 6-phenyl-4,5-dihydropyridazin-3(2H)-one scaffold—specifically 6-(4-methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one—exhibited vasorelaxant activity in the nanomolar range with an IC₅₀ of 0.08 ± 0.01 μmol L⁻¹ (80 nM) in isolated rat thoracic aortic rings precontracted with phenylephrine (10⁻⁶ mol L⁻¹) [1]. While this represents a derivative rather than the unsubstituted core, it establishes the potency potential accessible from the 6-phenyl scaffold. For reference context, pyridazin-3-one derivatives from recent studies have demonstrated vasorelaxant EC₅₀ values ranging from 0.0025 to 2.948 μM compared with reference standards hydralazine (EC₅₀ = 18.21 μM) and nitroglycerin (EC₅₀ = 0.1824 μM), indicating that appropriately substituted 6-phenyl-dihydropyridazinones can achieve superior potency to established clinical vasodilators [2].

vasorelaxant activity inodilator cardiovascular pharmacology IC₅₀

Head-to-Head Cardiotonic Activity Comparison: 6-Phenyl Derivatives vs. Levosimendan

In direct comparative evaluation using isolated perfused toad heart preparations, several 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives demonstrated cardiotonic activity profiles that were directly benchmarked against levosimendan (CAS 141505-33-1), a clinically approved calcium sensitizer and PDE3 inhibitor . Compounds 1c (2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide), 1d (4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide), 2a (3-methyl-4-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl)benzamide), and 2d (4-amino-3-methyl-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide) each showed a clear cardiotonic effect when compared to levosimendan in the same assay system . The structure-activity relationship analysis using rough sets theory further identified key substituent patterns (specifically para-substituted benzamido groups) that govern cardiotonic potency, providing a rational basis for synthetic optimization from the 6-phenyl core .

cardiotonic activity positive inotrope isolated perfused heart levosimendan

Anti-Platelet Aggregation vs. Aspirin: Reduced Bleeding Risk with 6-Phenyl Hybrid Compounds

Edaravone-6-phenyl-4,5-dihydropyridazin-3(2H)-one hybrid compounds have demonstrated antiplatelet aggregation activity with a differentiated safety profile relative to aspirin. Compound 6g, a specific hybrid incorporating the 6-phenyl-dihydropyridazinone scaffold, exhibited potent inhibition of platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid. Critically, in FeCl₃-induced thrombosis models in rats, compound 6g prevented thrombus formation while demonstrating a lower bleeding risk compared to aspirin [1]. Molecular docking studies indicated that the antiplatelet effect is likely mediated through PDE3A inhibition, consistent with the established pharmacology of the pyridazinone core [1].

antiplatelet aggregation ischemic stroke thrombosis PDE3A

Physicochemical Differentiation: Solubility Profile of Unsubstituted Core

The unsubstituted 6-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 1011-46-7) core exhibits a defined solubility profile that distinguishes it from more polar substituted derivatives and informs solvent selection for synthetic and formulation applications. Quantitative solubility measurements in neat solvents at 298.2 K establish the compound as practically insoluble in water, sparingly soluble in ethanol, isopropanol, ethylene glycol, propylene glycol, ethyl acetate, 1-butanol, and 2-butanol, soluble in PEG-400, and very soluble in DMSO and Transcutol® [1]. This solubility hierarchy is essential for reaction medium selection during derivatization chemistry and for analytical method development. The poor aqueous solubility (consistent with the broader pyridazinone class) represents a known limitation that has driven subsequent solubility enhancement studies using Transcutol® and PEG-400 co-solvent systems [2].

aqueous solubility formulation development preformulation solvent selection

Optimal Research and Industrial Application Scenarios for 6-Phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 1011-46-7)


Oncology Drug Discovery: PDE3A/B-SLFN12 Complex Stabilizer Development

The 6-phenyl-4,5-dihydropyridazin-3(2H)-one core scaffold is the essential starting material for synthesizing derivatives that stabilize the PDE3A/B-SLFN12 protein complex—a mechanism identified through phenotypic screening as conferring cancer cell sensitivity distinct from classical PDE3 enzymatic inhibition [1]. Procurement of the unsubstituted core enables medicinal chemistry programs targeting this oncology mechanism, with reported derivatives achieving tumor cell proliferation IC₅₀ values ≤100 nM in HeLa cells [1].

Cardiovascular Pharmacology: Positive Inotropic and Vasodilatory Agent Synthesis

The scaffold serves as the synthetic precursor for cardiotonic derivatives that have demonstrated efficacy comparable to levosimendan in isolated perfused heart preparations . Additionally, appropriately substituted derivatives exhibit vasorelaxant activity in the nanomolar range (IC₅₀ = 0.08 μmol L⁻¹) exceeding the potency of reference vasodilators such as nitroglycerin in preclinical aortic ring assays [2]. This dual inodilatory profile supports procurement for cardiovascular drug discovery programs targeting heart failure therapeutics.

Anti-Thrombotic Research: Hybrid Compound Synthesis for Ischemic Stroke

The 6-phenyl-4,5-dihydropyridazin-3(2H)-one core has been successfully employed in hybrid molecule design, specifically with edaravone, to produce compounds with antiplatelet aggregation activity and neuroprotective effects [3]. These hybrids have demonstrated thrombus prevention efficacy in FeCl₃-induced thrombosis models with a lower bleeding risk compared to aspirin, supporting procurement for ischemic stroke therapeutic development programs seeking improved safety profiles [3].

Analytical Reference Standard and Synthetic Intermediate Procurement

The compound is available at purities ≥98% (HPLC) with full QC documentation including NMR and HPLC traces, making it suitable as an analytical reference standard for impurity profiling of pyridazinone-based pharmaceuticals and as a reliable synthetic intermediate for derivatization chemistry . The defined melting point range (151–154°C) and established solubility profile in DMSO, Transcutol®, and PEG-400 provide validated parameters for quality control and reaction medium selection [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-phenyl-4,5-dihydropyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.